Tert-butyl (2-chloro-3-nitrophenyl)carbamate
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Overview
Description
Tert-butyl (2-chloro-3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-3-nitrophenyl)carbamate typically involves the reaction of 2-chloro-3-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: 2-chloro-3-aminophenylcarbamate.
Hydrolysis: 2-chloro-3-nitroaniline and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (2-chloro-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-chloro-3-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins. The carbamate linkage can also be hydrolyzed, releasing active amines that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-nitrophenyl)carbamate
- Tert-butyl (3-chloro-2-iodophenyl)carbamate
- Tert-butyl (2,3-dihydroxypropyl)carbamate
Uniqueness
Tert-butyl (2-chloro-3-nitrophenyl)carbamate is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H13ClN2O4 |
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Molecular Weight |
272.68 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
GBKWYOAXYPSSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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